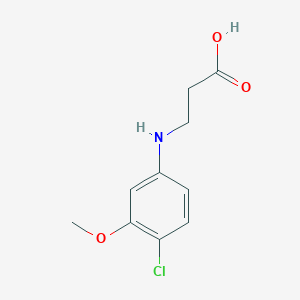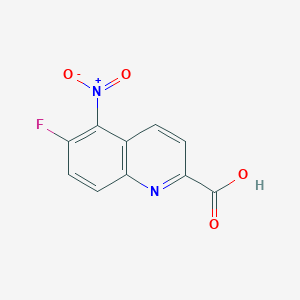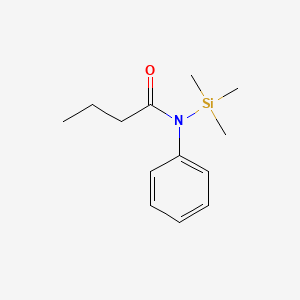
9-Cycloheptyl-3,9-dihydro-6h-purin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Cycloheptyl-1H-purin-6(9H)-one: is a purine derivative, a class of compounds known for their significant roles in biological systems. Purines are essential components of nucleotides, which are the building blocks of DNA and RNA. This compound features a cycloheptyl group attached to the purine ring, potentially altering its chemical properties and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Cycloheptyl-1H-purin-6(9H)-one typically involves the introduction of a cycloheptyl group to a purine precursor. This can be achieved through various organic synthesis techniques, such as:
Alkylation: Using cycloheptyl halides in the presence of a base to alkylate the purine ring.
Cyclization: Forming the cycloheptyl ring through intramolecular reactions.
Industrial Production Methods: Industrial production may involve optimizing these synthetic routes for large-scale manufacturing, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) are fine-tuned to achieve the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, potentially forming hydroxylated derivatives.
Reduction: Reduction reactions could lead to the formation of dihydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups to the purine ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, alcohols.
Major Products: The major products depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated purines, while substitution could introduce alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Nucleotides: As a purine derivative, it can be used in the synthesis of nucleotide analogs for research purposes.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential use as an inhibitor for enzymes that interact with purine substrates.
Cell Signaling: Studying its role in cellular signaling pathways.
Medicine:
Drug Development: Exploring its potential as a therapeutic agent for diseases involving purine metabolism.
Antiviral/Anticancer Research: Investigating its efficacy against viral infections or cancer cells.
Industry:
Material Science:
Mecanismo De Acción
The mechanism of action of 9-Cycloheptyl-1H-purin-6(9H)-one would depend on its specific interactions with biological targets. Generally, purine derivatives can:
Bind to Enzymes: Inhibit or activate enzymes involved in purine metabolism.
Interact with Receptors: Modulate receptor activity in cell signaling pathways.
Incorporate into DNA/RNA: Affect nucleic acid synthesis and function.
Comparación Con Compuestos Similares
Adenine: A fundamental purine base in DNA and RNA.
Guanine: Another essential purine base in nucleic acids.
Caffeine: A well-known purine derivative with stimulant properties.
Uniqueness: 9-Cycloheptyl-1H-purin-6(9H)-one’s uniqueness lies in its cycloheptyl group, which may confer distinct chemical and biological properties compared to other purine derivatives. This structural modification can influence its reactivity, binding affinity, and overall biological activity.
Propiedades
Número CAS |
6961-61-1 |
|---|---|
Fórmula molecular |
C12H16N4O |
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
9-cycloheptyl-1H-purin-6-one |
InChI |
InChI=1S/C12H16N4O/c17-12-10-11(13-7-14-12)16(8-15-10)9-5-3-1-2-4-6-9/h7-9H,1-6H2,(H,13,14,17) |
Clave InChI |
ZDXSNXLNKQFZHK-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CC1)N2C=NC3=C2N=CNC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![8-Quinolinol, 7-[(diethylamino)methyl]-](/img/structure/B11876545.png)

![3-(Methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol](/img/structure/B11876558.png)
![7-Nitro-1H-pyrazolo[4,3-c]quinolin-3(2H)-one](/img/structure/B11876562.png)

![7-Chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid](/img/structure/B11876582.png)



